An In-Depth Technical Guide to N33-TEG-COOH: A Heterobifunctional Linker for Bioconjugation
An In-Depth Technical Guide to N33-TEG-COOH: A Heterobifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N33-TEG-COOH, a versatile heterobifunctional linker. The information presented herein is intended to support researchers and professionals in the fields of drug development, chemical biology, and materials science in harnessing the potential of this valuable molecule.
Core Concepts: Chemical Structure and Properties
N33-TEG-COOH, systematically named 14-Azido-3,6,9,12-tetraoxatetradecanoic acid , is a polyethylene (B3416737) glycol (PEG)-based linker molecule. Its structure is characterized by a tetraethylene glycol (TEG) spacer, which imparts hydrophilicity and biocompatibility.[1][2] One terminus of the molecule is functionalized with an azide (B81097) group (-N₃), while the other end features a carboxylic acid (-COOH) group. This dual functionality allows for the sequential or orthogonal conjugation of different molecules.
The azide group serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This reaction is highly efficient, specific, and bioorthogonal, meaning it does not interfere with biological functional groups. The carboxylic acid group can be readily activated to form stable amide bonds with primary amines, a common functional group in biomolecules such as proteins and peptides.
The chemical structure of N33-TEG-COOH is as follows:
Chemical Formula: C₁₀H₁₉N₃O₆[2]
Molecular Structure:
A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of N33-TEG-COOH
| Property | Value | Reference(s) |
| Molecular Weight | 277.27 g/mol | [2] |
| Appearance | Liquid | [2] |
| Density | 0.750-0.850 g/mL at 20 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
| Purity (typical) | ≥90% (HPLC) | [2] |
Experimental Protocols
Plausible Synthesis of N33-TEG-COOH
Overall Synthetic Scheme:
Step 1: Monotosylation of Tetraethylene Glycol
This step selectively protects one of the terminal hydroxyl groups.
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Materials: Tetraethylene glycol, p-toluenesulfonyl chloride (TsCl), pyridine (B92270), dichloromethane (B109758) (DCM).
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Procedure:
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Dissolve tetraethylene glycol (1 equivalent) in a minimal amount of cold (0 °C) pyridine and DCM.
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Slowly add p-toluenesulfonyl chloride (1 equivalent) dropwise while maintaining the temperature at 0 °C.
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Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
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Quench the reaction with cold water and extract the product with DCM.
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Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the product by column chromatography on silica (B1680970) gel.
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Step 2: Azidation of Monotosylated Tetraethylene Glycol
The tosyl group is displaced by an azide group.
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Materials: Mono-tosylated tetraethylene glycol, sodium azide (NaN₃), dimethylformamide (DMF).
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Procedure:
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Dissolve the mono-tosylated tetraethylene glycol (1 equivalent) in DMF.
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Add sodium azide (1.5 equivalents) to the solution.
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Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
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After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the azido-tetraethylene glycol.
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Step 3: Oxidation of the Terminal Alcohol to a Carboxylic Acid
The remaining terminal hydroxyl group is oxidized to a carboxylic acid. A two-step process involving a protecting group is often preferred to avoid side reactions. A more direct oxidation can also be attempted.
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Materials: Azido-tetraethylene glycol, Jones reagent (CrO₃/H₂SO₄/acetone) or a milder oxidizing agent like TEMPO/bleach.
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Procedure (using Jones Oxidation):
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Dissolve the azido-tetraethylene glycol (1 equivalent) in acetone (B3395972) and cool to 0 °C.
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Slowly add Jones reagent dropwise until the orange color persists.
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Stir the reaction at 0 °C for 2 hours.
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Quench the reaction by adding isopropanol (B130326) until the orange color disappears.
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Neutralize the mixture with saturated NaHCO₃ solution.
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Extract the aqueous layer with ethyl acetate.
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Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N33-TEG-COOH.
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Purify by column chromatography if necessary.
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Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating N33-TEG-COOH to an alkyne-containing molecule, such as a modified protein or a small molecule drug.
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Materials:
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N33-TEG-COOH
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Alkyne-functionalized molecule
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
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Solvent for dissolving reactants (e.g., DMSO, DMF)
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Procedure:
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Preparation of Stock Solutions:
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Dissolve N33-TEG-COOH in DMSO or the reaction buffer to a desired concentration (e.g., 10 mM).
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Dissolve the alkyne-functionalized molecule in a compatible solvent.
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Prepare a 50 mM stock solution of CuSO₄ in water.
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Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
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Prepare a 50 mM stock solution of THPTA in water.
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Reaction Setup:
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In a microcentrifuge tube, add the alkyne-functionalized molecule.
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Add N33-TEG-COOH in a slight molar excess (e.g., 1.2 equivalents).
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Add the THPTA ligand to the CuSO₄ solution to form the copper-ligand complex.
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Add the copper-ligand complex to the reaction mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubation:
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Mix the reaction components thoroughly by gentle vortexing.
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Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE for protein conjugations.
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Purification:
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Purify the resulting conjugate to remove excess reagents and byproducts. Common purification methods include size-exclusion chromatography (e.g., desalting columns), dialysis, or reversed-phase HPLC.
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Mandatory Visualizations
The following diagrams illustrate key conceptual workflows related to the use of N33-TEG-COOH.
Caption: A plausible synthetic route for N33-TEG-COOH.
Caption: General workflow for a CuAAC bioconjugation reaction.
Caption: Conceptual formation of an Antibody-Drug Conjugate.
